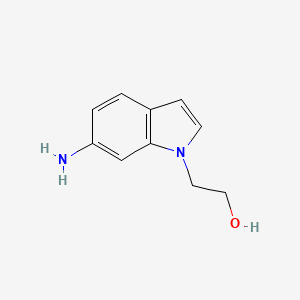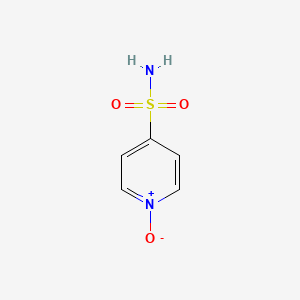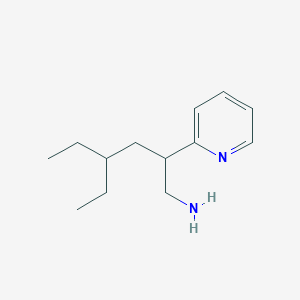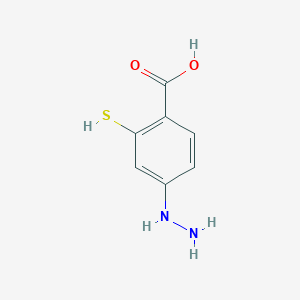
4-Hydrazinyl-2-mercaptobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-2-mercaptobenzoic acid is an organic compound with the molecular formula C7H8N2O2S It is characterized by the presence of both hydrazinyl and mercapto functional groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2-mercaptobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate and thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or water. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydrazinyl-2-mercaptobenzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydrazinyl or mercapto groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
4-Hydrazinyl-2-mercaptobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-2-mercaptobenzoic acid involves its interaction with molecular targets through its hydrazinyl and mercapto groups. These functional groups can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
4-Mercaptobenzoic acid: Lacks the hydrazinyl group but shares the mercapto and benzoic acid functionalities.
2-Mercaptobenzoic acid: Similar structure but with the mercapto group in a different position.
4-Hydrazinobenzoic acid: Contains the hydrazinyl group but lacks the mercapto group.
Uniqueness: 4-Hydrazinyl-2-mercaptobenzoic acid is unique due to the presence of both hydrazinyl and mercapto groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows for a broader range of chemical modifications and interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C7H8N2O2S |
|---|---|
Poids moléculaire |
184.22 g/mol |
Nom IUPAC |
4-hydrazinyl-2-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H8N2O2S/c8-9-4-1-2-5(7(10)11)6(12)3-4/h1-3,9,12H,8H2,(H,10,11) |
Clé InChI |
QPYQDDSDWSBNBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NN)S)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromobenzofuro[3,2-c]pyridine](/img/structure/B13155855.png)


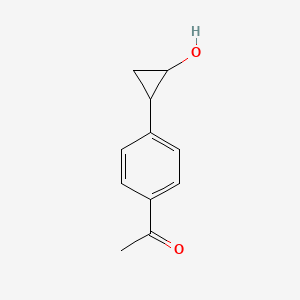

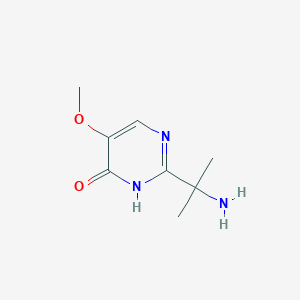
![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
